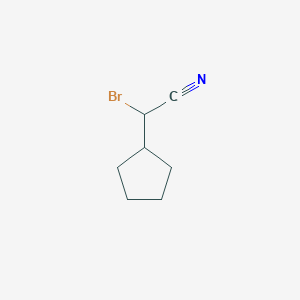

2-Bromo-2-cyclopentylacetonitrile

Description

Structural Features and Chemical Classification within Alpha-Halogenated Nitriles

2-Bromo-2-cyclopentylacetonitrile is an organic compound characterized by a distinct molecular architecture. Its structure features a five-membered cyclopentyl ring and a nitrile group (–C≡N) attached to a central carbon atom. This same carbon atom, referred to as the alpha-carbon, is also bonded to a bromine atom. This arrangement places the compound in the class of alpha-halogenated nitriles.

A key structural feature is that the alpha-carbon is a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms. This lack of an alpha-hydrogen has significant implications for its chemical reactivity, as it cannot form an enolate at this position under typical basic conditions. The presence of the bromine atom, a good leaving group, and the electrophilic carbon of the nitrile group are the primary drivers of its reactivity. nih.govresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀BrN |

| CAS Number | 1379452-42-2 |

| Appearance | Colorless oil mit.edu |

| Purification | Column chromatography mit.edu |

This data is compiled from available research literature.

Significance in Modern Organic Synthesis and Chemical Research

Alpha-halogenated nitriles are valuable building blocks in organic synthesis, and this compound is no exception. Its significance lies primarily in its utility as a precursor for the construction of molecules containing a quaternary carbon center—a structural motif found in many biologically active compounds and a common challenge in synthetic chemistry.

Recent research has highlighted its role in advanced catalytic reactions. Specifically, racemic this compound has been successfully employed as an electrophile in stereoconvergent Negishi cross-coupling reactions. mit.edu Catalyzed by a nickel/bis(oxazoline) complex, it can react with arylzinc and alkenylzinc reagents to produce secondary nitriles with high enantioselectivity. mit.edu This method provides a powerful tool for the asymmetric synthesis of complex molecules featuring a cyclopentyl group at a stereocenter.

The nitrile functional group itself adds to the compound's versatility. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with organometallic reagents to form ketones, opening up numerous pathways for further molecular elaboration. nih.gov

Overview of Research Trajectories and Academic Challenges Associated with the Compound

The primary research trajectory for this compound involves expanding its application in asymmetric catalysis. Future work will likely explore its reactivity with a broader range of nucleophiles in various cross-coupling reactions, potentially catalyzed by other transition metals like palladium or copper. The goal is to develop a versatile platform for the enantioselective synthesis of diverse cyclopentane-containing compounds.

A significant academic challenge is the synthesis of the compound itself. One documented route involves the preparation of its precursor, 2-cyclopentyl-2-hydroxyacetonitrile, which is then converted to this compound. mit.edu The synthesis of the initial precursor, 2-cyclopentylacetonitrile, can be achieved through methods such as the reaction of cyclopentylmagnesium bromide with acetonitrile (B52724). ontosight.ai The efficiency and scalability of this multi-step sequence present a challenge for its widespread use.

Furthermore, while stereoconvergent reactions are powerful, achieving near-perfect enantioselectivity remains a formidable task. The development of more effective and selective catalyst systems is a continuous area of research. Controlling the reaction conditions to suppress side reactions, such as elimination, and ensuring the efficient purification of the often complex product mixtures are also key practical challenges for chemists working with this and related compounds. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-cyclopentylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOYEUORMICJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 2 Cyclopentylacetonitrile

Direct Synthetic Routes via Halogenation Processes

Direct halogenation at the α-position of a nitrile is a primary strategy for synthesizing α-halonitriles. This approach leverages the acidity of the α-proton, which is enhanced by the electron-withdrawing nature of the cyano group.

The most straightforward method for the synthesis of 2-Bromo-2-cyclopentylacetonitrile is the direct α-bromination of its precursor, Cyclopentylacetonitrile. This reaction is analogous to the α-halogenation of ketones and other carbonyl compounds, which proceeds through an enol or enolate intermediate. wikipedia.orglibretexts.org In the case of nitriles, the reaction involves the formation of a carbanion at the α-position, which then acts as a nucleophile, attacking an electrophilic bromine source.

The process typically begins with the deprotonation of Cyclopentylacetonitrile using a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to generate the corresponding carbanion. This anion is then quenched with an electrophilic brominating agent. Common reagents for this purpose include elemental bromine (Br₂) or N-Bromosuccinimide (NBS). wordpress.com NBS is often preferred as it is a solid, making it easier to handle than the volatile and highly corrosive liquid bromine. wordpress.com

The general reaction scheme is as follows:

Deprotonation: Cyclopentylacetonitrile is treated with a strong base to form a resonance-stabilized carbanion.

Electrophilic Attack: The carbanion attacks the bromine atom of the brominating agent (e.g., NBS), resulting in the formation of this compound and a succinimide (B58015) anion byproduct.

| Reagent Type | Specific Reagent | Role in Reaction | Key Characteristics |

|---|---|---|---|

| Base (for deprotonation) | Lithium diisopropylamide (LDA) | Abstracts the α-proton | Strong, non-nucleophilic, sterically hindered base. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides electrophilic bromine | Solid, easier to handle than Br₂, minimizes side reactions. wordpress.com |

| Brominating Agent | Bromine (Br₂) | Provides electrophilic bromine | Liquid, highly reactive and corrosive. wordpress.com |

Beyond standard reagents like NBS, more potent electrophilic brominating agents have been developed that can facilitate halogenation under different conditions. These advanced reagents can sometimes overcome challenges associated with substrate reactivity or selectivity. One such powerful agent is Et₂SBr·SbCl₅Br (BDSB), noted for its high electrophilicity. orgsyn.org The use of highly electrophilic bromonium sources like BDSB or N,N-dibromo-dimethylhydantoin (DBDMH) can, in some cases, enable the bromination of less activated substrates or achieve higher yields compared to traditional methods. orgsyn.org

For instance, while the bromination of simple nitriles typically requires a strong base, highly electrophilic reagents might react directly with the nitrile's tautomeric equivalent (a ketenimine) under neutral or acidic conditions, similar to the acid-catalyzed halogenation of ketones. libretexts.org In this scenario, an acid catalyst would first promote the formation of the ketenimine tautomer, which would then act as the nucleophile, attacking the highly electrophilic bromine source. masterorganicchemistry.com

| Agent | Abbreviation | Physical State | Notes |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Crystalline Solid | Commonly used, easy to handle, suitable for various radical and electrophilic reactions. wordpress.com |

| Bromine | Br₂ | Fuming Liquid | Fundamental reagent, highly reactive, requires careful handling due to toxicity and corrosiveness. wordpress.com |

| Bromodimethylsulfonium Bromide/Antimony Pentachloride Complex | BDSB | Typically generated in situ | A highly electrophilic bromonium source capable of brominating less reactive substrates. orgsyn.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid | Another effective and highly electrophilic bromine source, comparable in reactivity to BDSB in certain reactions. orgsyn.org |

Nucleophilic Substitution-Based Synthesis Approaches

An alternative to direct bromination involves forming the target molecule through nucleophilic substitution, where either the bromide or the cyanide group is introduced by displacing a leaving group.

The Kolbe nitrile synthesis provides a classic method for preparing nitriles through the reaction of alkyl halides with alkali metal cyanides. encyclopedia.pub This reaction proceeds via a nucleophilic substitution mechanism, typically Sₙ2. libretexts.orglibretexts.org To synthesize this compound using this approach, a substrate already containing the bromine atom at the desired position is required.

A hypothetical pathway could involve a gem-dihaloalkane, such as 1,1-dibromocyclopentane, as the starting material. The reaction with one equivalent of a cyanide source, like sodium cyanide (NaCN), would involve the nucleophilic attack of the cyanide ion (⁻CN) on the carbon atom, displacing one of the bromide ions.

However, this approach faces significant challenges. The reaction may not be selective, potentially leading to a mixture of the desired product, the dicyanated product (cyclopentane-1,1-dicarbonitrile), and unreacted starting material. Furthermore, the Sₙ1 mechanism could compete, especially if the reaction conditions favor the formation of a carbocation, which could lead to other side products. pages.devsaskoer.ca

A more controlled, albeit multi-step, pathway would be:

Preparation of Precursor: Start with cyclopentanone (B42830) and convert it to 2-bromocyclopentanone (B1279250). google.com

Cyanohydrin Formation: React 2-bromocyclopentanone with a cyanide source to form a cyanohydrin intermediate.

Dehydration/Rearrangement: Subsequent chemical manipulation would be required to eliminate the hydroxyl group and yield the target α-bromonitrile.

This strategy involves starting with a cyclopentylacetonitrile derivative that can be chemically modified to introduce the bromine atom at the alpha position. A plausible precursor is 2-hydroxycyclopentylacetonitrile.

The synthesis would proceed as follows:

Activation of the Hydroxyl Group: The hydroxyl group of 2-hydroxycyclopentylacetonitrile is a poor leaving group. It must first be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr). The bromide ion acts as the nucleophile, displacing the leaving group via an Sₙ2 mechanism to yield this compound. This reaction typically results in an inversion of stereochemistry at the reaction center. libretexts.org

This method offers a controlled way to introduce the bromine atom, with the regiochemistry being dictated by the position of the initial hydroxyl group.

Catalytic and Stereoselective Synthesis of Alpha-Bromonitriles

The development of catalytic and stereoselective methods for synthesizing α-functionalized compounds is a major goal in modern organic chemistry. While significant progress has been made, the direct catalytic, enantioselective α-bromination of simple nitriles remains a formidable challenge.

However, the importance of chiral α-bromonitriles as synthetic building blocks has driven the development of innovative catalytic methods that utilize racemic α-bromonitriles to produce highly enantioenriched products. A prominent example is the stereoconvergent Negishi cross-coupling reaction developed by Gregory Fu and his research group. nih.govcaltech.edu In this process, a racemic mixture of an α-bromonitrile is coupled with an organozinc reagent in the presence of a nickel catalyst and a chiral ligand. nih.gov The reaction proceeds with high enantioselectivity, furnishing α-arylnitriles or allylic nitriles in high yield and ee (enantiomeric excess). nih.govcaltech.edu

This stereoconvergent approach demonstrates the synthetic utility of racemic α-bromonitriles like this compound. Although it is not a method for their synthesis, it underscores the value of these compounds and the motivation for developing advanced synthetic routes. The ability to use the entire racemic mixture to generate a single enantiomer of a product is a highly efficient and atom-economical strategy. nih.gov

| Reaction Type | Catalyst System | Nucleophile | Product Type | Significance |

|---|---|---|---|---|

| Negishi Arylation | Nickel / Chiral Bis(oxazoline) Ligand | Arylzinc Reagents | Enantioenriched α-arylnitriles | First method for stereoconvergent cross-coupling of racemic α-halonitriles. nih.govcaltech.edu |

| Negishi Alkenylation | Nickel / Chiral Bis(oxazoline) Ligand | Alkenylzinc Reagents | Enantioenriched allylic nitriles | First use of alkenylzinc reagents in stereoconvergent Negishi reactions of alkyl electrophiles. nih.gov |

Furthermore, copper-catalyzed reactions have been shown to effectively couple α-bromonitriles with other nucleophiles, such as nitroalkanes, to produce β-cyanonitroalkanes. nih.govmedscape.com These methods highlight the role of α-bromonitriles as robust electrophiles in transition metal catalysis, further cementing their status as valuable synthetic intermediates. nih.gov

Asymmetric Synthesis Protocols for Chiral Alpha-Bromonitriles

The synthesis of enantiomerically enriched α-bromonitriles is a significant challenge in organic chemistry, with the products serving as valuable intermediates for biologically active molecules. researchgate.net Research into asymmetric protocols has yielded several effective strategies, primarily involving the conversion of chiral precursors or the use of chiral catalysts.

One prominent method begins with readily available chiral amino acids. researchgate.nettandfonline.com This process typically involves the diazotization of the α-amino group, followed by bromination, which proceeds with retention of configuration to form an α-bromo acid. nih.gov Subsequent conversion of the carboxylic acid to the nitrile can be achieved via the corresponding α-bromoamide. researchgate.nettandfonline.com Studies have shown that the choice of dehydrating agent is crucial for preserving enantiomeric purity; for instance, using thionyl chloride for the dehydration of α-bromoamides yields α-bromonitriles with high enantiomeric excess (up to 94%), whereas phosphoryl chloride can lead to significant racemization. researchgate.nettandfonline.com

While this specific protocol has been demonstrated for various α-bromonitriles derived from amino acids like alanine (B10760859) and valine, the principles can be extended to synthesize chiral this compound by starting with the corresponding chiral cyclopentylglycine. researchgate.netresearchgate.net

A summary of a typical synthetic route from amino acids is presented below:

| Step | Reactants | Reagents | Product | Key Finding | Citation |

| 1 | α-Amino Acid | NaNO₂, H₂SO₄, KBr | α-Bromo Acid | Reaction proceeds with retention of stereochemistry. | nih.gov |

| 2 | α-Bromo Acid | 1. SOCl₂ 2. NH₃ | α-Bromoamide | Good yields without significant racemization. | researchgate.net |

| 3 | α-Bromoamide | SOCl₂ | Chiral α-Bromonitrile | High enantiomeric excess (ee) is maintained. | researchgate.nettandfonline.com |

This substrate-controlled approach leverages the existing chirality of natural products to build more complex chiral molecules. hbni.ac.in

Investigation of Transition Metal Catalysis in Bromonitrile Formation

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and its application to the synthesis and functionalization of α-bromonitriles has been an area of active investigation. These methods are particularly valuable for stereoconvergent syntheses, where a racemic starting material is converted into a single enantiomer of the product. nih.govsnnu.edu.cn

The laboratory of Gregory C. Fu has pioneered the use of nickel-catalyzed cross-coupling reactions for the asymmetric synthesis of α-arylnitriles from racemic α-bromonitriles. nih.govcaltech.edu This stereoconvergent Negishi arylation and alkenylation employs a chiral nickel catalyst to couple racemic α-bromonitriles with organozinc reagents, producing enantioenriched secondary nitriles in high yields and enantiomeric excess. nih.govacs.org The process is effective for a range of aryl and alkenyl nucleophiles. nih.gov

Key features of this nickel-catalyzed cross-coupling include:

Stereoconvergence: A racemic mixture of the α-bromonitrile is converted to a highly enantioenriched product. nih.gov

Broad Scope: The method is applicable to various organozinc reagents, including both electron-rich and electron-poor aryl groups, as well as alkenyl groups. nih.govacs.org

High Yield and Enantioselectivity: The reactions typically provide high yields and excellent enantiomeric excess (ee). nih.gov

A representative scheme for this transformation is shown below:

Similarly, copper catalysis has been employed for the C-alkylation of nitroalkanes with α-bromonitriles, demonstrating the utility of these compounds as electrophiles in transition metal-catalyzed reactions. acs.orgnih.gov This method uses a simple and inexpensive copper catalyst to form β-cyanonitroalkanes, which are versatile synthetic intermediates. acs.org

The data below summarizes results for the nickel-catalyzed arylation of α-bromonitriles.

| Arylzinc Reagent | Product | Yield (%) | ee (%) | Citation |

| Phenylzinc Chloride | 2-Aryl-nitrile | 90 | 92 | nih.gov |

| (4-methoxyphenyl)zinc chloride | 2-(4-methoxyphenyl)-nitrile | 91 | 93 | nih.gov |

| (4-chlorophenyl)zinc chloride | 2-(4-chlorophenyl)-nitrile | 85 | 94 | nih.gov |

| (1-naphthyl)zinc chloride | 2-(1-naphthyl)-nitrile | 88 | 91 | nih.gov |

These transition metal-catalyzed approaches represent a significant advance, enabling the efficient construction of chiral centers that would be difficult to access through other means. snnu.edu.cn

Organocatalytic Approaches to Bromonitrile Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based catalysts and biocatalysts. While the direct organocatalytic α-bromination of nitriles is a developing area, organocatalysis is widely used in reactions involving nitrile-containing compounds, suggesting potential pathways for the synthesis of this compound.

For instance, organocatalysts have been successfully used in Michael additions and other cycloadditions where nitrile-functionalized substrates participate. nih.govnih.gov These precedents establish that activating substrates adjacent to a nitrile group is feasible with organocatalysts. A potential, though not yet specifically demonstrated, strategy for an organocatalytic route to α-bromonitriles could involve the α-functionalization of a parent nitrile, such as cyclopentylacetonitrile. This might proceed through an enolate or enamine intermediate generated with a chiral amine or Brønsted base catalyst, which is then trapped by an electrophilic bromine source.

The development of a direct, highly enantioselective organocatalytic α-bromination of nitriles remains a target for synthetic chemists. Success in this area would provide a metal-free alternative for producing chiral building blocks like this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical and pharmaceutical industries to minimize environmental impact. chemistryjournals.netispe.org These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. chemistryjournals.net

Applying these principles to the synthesis of this compound encourages a critical evaluation of existing and potential new methods:

Atom Economy: Catalytic methods, such as the transition-metal-catalyzed cross-couplings, are inherently more atom-economical than routes requiring stoichiometric chiral auxiliaries that are later removed. acs.orgsynthiaonline.com

Safer Solvents and Reagents: Green chemistry promotes replacing hazardous solvents like chloroform (B151607) or dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical fluids where possible. chemistryjournals.netispe.org In the synthesis from amino acids, for example, the initial diazotization/bromination is often performed in aqueous acid, which is a green solvent. nih.gov The choice of brominating agent is also critical; moving away from elemental bromine to safer alternatives is a key goal.

Energy Efficiency: The use of microwave-assisted synthesis or continuous flow processes can reduce reaction times and energy consumption compared to conventional batch heating. chemistryjournals.netispe.org These technologies could potentially be applied to steps like the dehydration of amides or catalyst-driven reactions.

Renewable Feedstocks: Syntheses starting from amino acids utilize a renewable feedstock, which is a core principle of green chemistry. ispe.org

The development of greener synthetic routes for compounds like this compound involves a holistic approach, considering the entire lifecycle of the process from starting materials to final product and waste streams. chemistryjournals.net Retrosynthesis software tools are also being developed to help chemists design more sustainable pathways from the outset by prioritizing atom economy and avoiding hazardous reagents. synthiaonline.com

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 2 Cyclopentylacetonitrile

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom on the carbon adjacent to the nitrile group makes 2-Bromo-2-cyclopentylacetonitrile a substrate for nucleophilic substitution reactions. The alpha-carbon is electrophilic due to the polar C-Br bond, making it a target for electron-rich nucleophiles. savemyexams.comlibretexts.org The reaction involves the replacement of the bromide leaving group by a nucleophile. savemyexams.comlibretexts.org However, the pathway for this substitution, whether it is unimolecular (SN1) or bimolecular (SN2), is subject to several influencing factors. masterorganicchemistry.com

The substrate, this compound, is a secondary alkyl halide. This classification is significant as secondary halides can often proceed through either SN1 or SN2 mechanisms, or a combination of both, depending on the specific reaction conditions. chemguide.co.ukyoutube.com

SN1 Reaction Mechanism Investigations

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemist.sgshout.education

Mechanism Steps:

Formation of a Carbocation (Slow, Rate-Determining Step): The C-Br bond breaks, and the bromide ion departs, leaving behind a secondary carbocation. The carbon atom, which was sp³ hybridized, becomes sp² hybridized and trigonal planar. masterorganicchemistry.comrsc.org

Nucleophilic Attack (Fast): A nucleophile attacks the planar carbocation. This attack can occur from either face, leading to a mixture of stereoisomers (racemization) if the alpha-carbon were chiral. masterorganicchemistry.com

The stability of the intermediate carbocation is paramount for the SN1 pathway. chemist.sg In the case of this compound, the resulting carbocation is secondary. While more stable than a primary carbocation, it is less stable than a tertiary carbocation. chemist.sg However, the adjacent nitrile (-CN) group can influence the stability. The nitrile group is electron-withdrawing, which would typically destabilize a neighboring carbocation. This destabilizing inductive effect makes the SN1 pathway less favorable than for a simple secondary alkyl halide.

SN1 reactions are favored by polar protic solvents (like water and alcohols), which can solvate and stabilize both the departing leaving group and the intermediate carbocation. khanacademy.org Weak nucleophiles also favor the SN1 mechanism. khanacademy.org

SN2 Reaction Mechanism Investigations

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the alpha-carbon. libretexts.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com A key feature of the SN2 mechanism is the "back-side attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. youtube.com This leads to an inversion of stereochemical configuration at the alpha-carbon. libretexts.org

For this compound, the secondary nature of the alpha-carbon presents moderate steric hindrance to the incoming nucleophile. masterorganicchemistry.com The cyclopentyl group is bulkier than a simple ethyl or methyl group, which can slow down the rate of SN2 attack compared to a primary halide. However, it is generally less hindered than a tertiary halide, where SN2 reactions are typically blocked. masterorganicchemistry.com Strong, unhindered nucleophiles and polar aprotic solvents (like acetone (B3395972) or DMSO) are known to promote the SN2 pathway. youtube.comkhanacademy.org

Influence of Reaction Conditions on Substitution Mechanisms

The competition between SN1 and SN2 pathways for this compound is delicate and highly dependent on the experimental setup. The following table summarizes the key factors and their expected influence. savemyexams.comkhanacademy.org

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide; can undergo both. Steric hindrance from the cyclopentyl group disfavors SN2, while the electron-withdrawing nitrile group destabilizes the carbocation, disfavoring SN1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | The choice of nucleophile is a critical determinant. A strong nucleophile like the cyanide ion (CN⁻) would strongly favor an SN2 reaction. savemyexams.comchemguide.co.uk |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate, while polar aprotic solvents do not hinder strong nucleophiles. khanacademy.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide (Br⁻) is a good leaving group, suitable for both mechanisms. |

Elimination Reactions for Olefin Formation

In the presence of a base, this compound can undergo elimination reactions to form alkenes (olefins). In this process, the bromine atom from the alpha-carbon and a hydrogen atom from an adjacent beta-carbon are removed. mgscience.ac.in

E2 Reaction Mechanism Analysis and Regioselectivity

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where the base removes a beta-hydrogen, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. libretexts.orgpressbooks.pub The rate of this reaction is dependent on the concentrations of both the substrate and the base. pressbooks.pub

For this compound, there are two distinct beta-carbons from which a proton can be abstracted:

β1: The hydrogen on the cyclopentyl ring at the position adjacent to the C-Br bond.

β2: The hydrogens on the cyclopentyl ring at the two positions adjacent to the C-Br bond.

This leads to the possibility of two different alkene products, making regioselectivity a key consideration. youtube.comdalalinstitute.com

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and thus more stable) alkene. This is known as the Zaitsev product. masterorganicchemistry.commsu.edu In this case, removal of a β-hydrogen from within the cyclopentyl ring would lead to a trisubstituted double bond.

Hofmann's Rule: When a sterically bulky base is used (e.g., potassium tert-butoxide), the less sterically hindered proton is preferentially removed, leading to the formation of the less substituted alkene, known as the Hofmann product. ksu.edu.saquora.com

The regiochemical outcome is thus highly dependent on the steric bulk of the base employed. ksu.edu.saquora.com

| Base | Expected Major Product | Rule Followed |

| Sodium Ethoxide (NaOEt) | 1-Cyclopentenylacetonitrile | Zaitsev |

| Potassium tert-Butoxide (t-BuOK) | Cyclopentylideneacetonitrile | Hofmann |

Stereochemical Outcomes in Elimination Processes

The E2 reaction has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. mgscience.ac.inksu.edu.sa This means they must lie in the same plane and be on opposite sides of the C-C bond, with a dihedral angle of 180°. ksu.edu.sa

In the context of the cyclopentane (B165970) ring of this compound, this requirement has significant consequences. The five-membered ring is not flat but exists in conformations like the "envelope" or "half-chair." For the E2 reaction to occur, a beta-hydrogen and the bromine atom must be able to adopt an anti-periplanar arrangement. The rigidity of the ring system can influence which protons are accessible for anti-elimination, thereby affecting the rate and product distribution of the reaction. msu.edu If a beta-hydrogen cannot achieve this anti-periplanar orientation relative to the bromine, the E2 elimination from that position will be significantly hindered or prevented. msu.edu

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can proceed via two main pathways: transition-metal-catalyzed reactions involving the alpha-bromine and metal-free radical or ion-pair mediated couplings.

The presence of a bromine atom at the carbon alpha to the nitrile group makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous studies on other α-bromo nitriles, esters, and amides. nih.govacs.orgnih.govorganic-chemistry.org

Negishi Coupling:

A significant advancement in the cross-coupling of α-halonitriles is the nickel-catalyzed Negishi reaction. nih.govthieme-connect.com This stereoconvergent method allows for the coupling of racemic α-bromonitriles with organozinc reagents to produce enantioenriched α-arylnitriles and allylic nitriles. nih.gov Key to this transformation is the use of a nickel catalyst, such as NiCl₂·glyme, in conjunction with a chiral ligand, like a bis(oxazoline) ligand. nih.gov These reactions can proceed at remarkably low temperatures, for instance, -78 °C for arylations, which is indicative of a highly reactive catalytic system. nih.govthieme-connect.com The reaction tolerates a range of functional groups, which suggests that this compound could be successfully coupled with various aryl- and alkenylzinc reagents. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organohalide with an organoboron compound, is another potential pathway for the functionalization of this compound. wikipedia.orgnobelprize.orgmasterorganicchemistry.com While challenges can arise with sterically hindered substrates, advancements in ligand and catalyst design have expanded the scope of this reaction. uit.no For instance, enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids has been successfully demonstrated using a chiral P,P=O ligand. nih.gov This suggests that similar conditions could be adapted for the Suzuki-Miyaura coupling of this compound.

Hiyama Coupling:

The Hiyama cross-coupling reaction utilizes organosilanes as coupling partners in the presence of a transition metal catalyst, typically palladium. organic-chemistry.orgmdpi.com Nickel-catalyzed versions have also been developed, for example, in the asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.org A NiCl₂·glyme/chiral diamine ligand system has proven effective for these transformations, yielding α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.org Given the structural similarities, it is plausible that this compound could undergo similar Hiyama-type couplings.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgwikipedia.org While typically applied to aryl and vinyl halides, the scope has been extended to other substrates. organic-chemistry.orgyoutube.com The success of an intramolecular Heck reaction with substrates containing tri- and tetrasubstituted alkenes suggests that the cyclopentyl group in this compound might not be an insurmountable steric hindrance under appropriate conditions. libretexts.org

| Coupling Reaction | Substrate Type | Catalyst/Ligand | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|---|

| Negishi | Racemic α-bromonitriles | NiCl₂·glyme / bis(oxazoline) ligand | Aryl- and Alkenylzinc reagents | Enantioenriched α-arylnitriles and allylic nitriles | Stereoconvergent, low reaction temperatures (-78 °C for arylation) nih.govthieme-connect.com |

| Suzuki-Miyaura | α-bromo carboxamides | Palladium / chiral P,P=O ligand | Aryl boronic acids | Chiral α-aryl carboxamides | Enantioselective nih.gov |

| Hiyama | Racemic α-bromo esters | NiCl₂·glyme / chiral diamine ligand | Aryl- and Alkenylsilanes | Enantioenriched α-aryl/alkenyl esters | High enantioselectivity organic-chemistry.org |

In addition to transition-metal-catalyzed processes, metal-free coupling reactions offer an alternative approach to functionalize this compound. These reactions often proceed through radical or ionic intermediates.

Radical Reactions:

The alpha-bromine atom can be a precursor to a carbon-centered radical under appropriate conditions. While specific examples with this compound are scarce, general principles of radical chemistry suggest its potential participation in such reactions. For instance, α-bromo nitriles have been shown to act as radical precursors in cyclization reactions. beilstein-journals.org

Ion-Pair Mediated Coupling:

A transition-metal-free method for the direct α-arylation of aliphatic nitriles has been developed using a strong base like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) at ambient temperature. acs.org This reaction proceeds with activated heteroaryl halides and relies on the in-situ generation of the nitrile anion in the presence of the coupling partner. acs.org Another approach involves the use of tert-BuOK as a base for the aerobic arylation of activated C(sp³)–H bonds with nitroarenes, which has been successfully applied to α-arylated nitriles. rsc.org These methods could potentially be adapted for the arylation of this compound, likely proceeding through an elimination-addition or a nucleophilic aromatic substitution pathway.

Functionalization and Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups.

The hydrolysis of the nitrile group is a fundamental transformation that leads to carboxylic acids or amides, depending on the reaction conditions. rsc.orgrsc.orgdoubtnut.com

Hydrolysis to Carboxylic Acids and Amides:

The hydrolysis of this compound can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, such as sulfuric or hydrochloric acid, to yield the corresponding carboxylic acid, 2-bromo-2-cyclopentylacetic acid. The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed.

Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide, also yields the carboxylate salt of 2-bromo-2-cyclopentylacetic acid, which upon acidification gives the free carboxylic acid. Under milder basic conditions, it might be possible to isolate the intermediate amide, 2-bromo-2-cyclopentylacetamide. The mechanism of hydrolysis for a tertiary haloalkane like 2-bromo-2-methylpropane (B165281) is often cited as a classic SN1 reaction, suggesting that under certain conditions, solvolysis could compete with nitrile hydrolysis. rsc.orgrsc.org

Reaction with Grignard Reagents:

The nitrile group can react with Grignard reagents to form ketones after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgleah4sci.com The reaction of this compound with a Grignard reagent (R-MgX) would be expected to initially form an imine intermediate. However, the presence of the alpha-bromine adds complexity, as Grignard reagents can also react with alkyl halides. Careful control of reaction conditions would be necessary to favor the addition to the nitrile over reaction at the C-Br bond.

The reduction of the nitrile group provides a direct route to primary amines. organic-chemistry.orgyoutube.com

Reduction to Primary Amines:

A variety of reducing agents can be employed for the reduction of nitriles to primary amines. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction of this compound with LiAlH₄ would be expected to yield (1-amino-2-bromocyclopentyl)methane. However, the reactivity of LiAlH₄ towards the C-Br bond must be considered, as it can also reduce alkyl halides.

Alternative reducing agents that may offer better chemoselectivity include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane. organic-chemistry.org Catalytic hydrogenation over a metal catalyst like Raney nickel or platinum oxide is another common method for nitrile reduction, though the potential for dehalogenation would need to be addressed.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although it is generally less reactive than a carbon-carbon triple bond.

While direct [3+2] cycloaddition reactions with the nitrile group of this compound are not widely reported, the molecule can be a precursor for species that readily undergo cycloaddition. For example, α-bromocinnamaldehyde, an analogous α-bromo carbonyl compound, has been used to generate α,β-unsaturated acylazolium intermediates in N-heterocyclic carbene (NHC)-catalyzed [3+3] cycloaddition reactions. oaepublish.com It is conceivable that this compound could be transformed into a more reactive species that could then participate in cycloaddition reactions.

Furthermore, α-bromocarbonyl compounds, including esters, have been shown to participate in copper-catalyzed [2+1] cycloaddition reactions with styrenes to form cyclopropanes. rsc.org This reactivity highlights the potential for the α-bromo-α-cyclopentylacetonitrile scaffold to be utilized in the synthesis of cyclic structures.

Reactions Involving the Cyclopentyl Ring System

Functionalization and Derivatization of the Cyclopentyl Ring

There is currently a lack of published scientific literature detailing the specific functionalization and derivatization reactions of the cyclopentyl ring within the this compound molecule. General reactions applicable to cyclopentane and its derivatives could theoretically be applied; however, without experimental evidence, the influence of the bromoacetonitrile (B46782) substituent on the reactivity of the cyclopentyl ring remains speculative.

Ring-Opening or Rearrangement Processes

Similarly, specific studies on ring-opening or rearrangement processes involving the cyclopentyl ring of this compound have not been found in a review of available chemical literature. While carbocation-mediated rearrangements, such as ring expansions or contractions, are known for cyclic systems, their occurrence and specific pathways for this compound are not documented. chemistrysteps.comwikipedia.org Such reactions are often initiated by the formation of a carbocation on the ring, which could theoretically be induced under certain reaction conditions, but specific examples for this compound are absent.

Strategic Applications of 2 Bromo 2 Cyclopentylacetonitrile As a Synthetic Intermediate

Precursor for Carbon-Carbon Bond Formation

The presence of a bromine atom alpha to the nitrile group makes 2-Bromo-2-cyclopentylacetonitrile an excellent electrophile for the formation of new carbon-carbon bonds. This reactivity is central to its utility in creating more complex molecular architectures based on the cyclopentyl ring.

Synthesis of Substituted Cyclopentyl Derivatives

The cyclopentyl moiety is a common structural motif in many biologically active compounds and natural products. This compound serves as a valuable starting material for the synthesis of various substituted cyclopentyl derivatives. The bromine atom can be readily displaced by a wide range of carbon nucleophiles, allowing for the introduction of diverse functional groups at the alpha position.

For instance, in reactions analogous to the alkylation of other α-halo nitriles, organometallic reagents such as organozinc compounds can be used to introduce alkyl or aryl groups. This palladium-catalyzed α-arylation has been demonstrated for related cyclopropyl, cyclobutyl, and cyclopentyl nitriles, suggesting a similar reactivity for the bromo derivative. researchgate.net Such reactions provide a direct route to 2-aryl-2-cyclopentylacetonitrile and related compounds, which are precursors to more complex molecules. researchgate.netmit.edu

| Reactant | Reagent | Product | Reaction Type |

| This compound | Arylzinc Halide | 2-Aryl-2-cyclopentylacetonitrile | Negishi Cross-Coupling |

| This compound | Alkylzinc Halide | 2-Alkyl-2-cyclopentylacetonitrile | Negishi Cross-Coupling |

| This compound | Enolate | 2-(Cyclopentyl(cyano)methyl)ketone | Nucleophilic Substitution |

Role in Alkylation and Acylation Reactions in Organic Synthesis

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it a prime candidate for alkylation and acylation reactions. These reactions are fundamental in organic synthesis for building molecular complexity. sigmaaldrich.comalevelchemistry.co.ukrsc.org

In alkylation reactions, the compound can react with carbanions, such as those derived from malonic esters or β-ketoesters, in the presence of a base. This results in the formation of a new carbon-carbon bond and the introduction of a functionalized alkyl chain. Similarly, acylation can be achieved using organometallic reagents, although this is less common for α-halo nitriles compared to their ester counterparts.

The related compound, cyclopentylacetonitrile, has been shown to undergo alkylation with organoboranes, highlighting the reactivity of the cyclopentylacetonitrile core in carbon-carbon bond formation. The introduction of a bromine atom at the alpha position is expected to enhance its electrophilicity, making it a more potent alkylating agent.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. beilstein-journals.orgnih.govnih.govsemanticscholar.org this compound provides a valuable starting point for the synthesis of a variety of heterocyclic architectures, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles

The nitrile group in this compound can be readily transformed into an amino group, typically through reduction. For example, the reduction of 2-cyclopentylacetonitrile with reagents like diisobutylaluminum hydride (DIBAL-H) followed by hydrolysis yields the corresponding aldehyde, which can then be converted to an amine. google.compearson.com A more direct route to amines is the reduction of the nitrile using reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). acs.org

Once converted to an amino or related functional group, the molecule can undergo cyclization reactions to form various nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of substituted pyridines. Furthermore, the bromine atom can participate in cyclization reactions. For example, reaction with a primary amine could potentially lead to the formation of aziridines, which are versatile intermediates for the synthesis of other nitrogen heterocycles. organic-chemistry.org

| Starting Material | Reagent(s) | Intermediate | Heterocycle |

| This compound | 1. Reduction (e.g., LiAlH4) 2. Dicarbonyl compound | 2-Amino-2-cyclopentylacetonitrile | Substituted Pyridine |

| This compound | Primary Amine | - | Aziridine |

| This compound | Hydrazine | - | Pyrazole derivative |

Formation of Other Heterocyclic Architectures

Beyond nitrogen-containing heterocycles, this compound can be a precursor to other heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of lactones or other oxygen-containing heterocycles. The bromine atom can also be displaced by sulfur nucleophiles, opening pathways to sulfur-containing heterocycles.

For example, reaction with a thiourea (B124793) derivative could lead to the formation of thiazole (B1198619) rings, a common scaffold in many pharmaceutical agents. The versatility of both the bromo and nitrile functionalities allows for a wide range of cyclization strategies to be employed.

Contribution to Complex Molecule Synthesis

The ability to serve as a versatile building block for both carbon-carbon bond formation and the construction of heterocyclic rings makes this compound a valuable contributor to the synthesis of complex molecules. nih.gov Natural products and pharmaceutical drugs often contain intricate carbocyclic and heterocyclic frameworks, and the development of efficient synthetic routes to these molecules is a major focus of organic chemistry. nih.gov

An example of the utility of a related compound is the use of 2-cyclopentylacetonitrile in the synthesis of inhibitors of the E1 activating enzyme, where the nitrile is reduced to an aldehyde as a key step. google.com The introduction of a bromine atom in this compound adds another layer of synthetic versatility, allowing for its incorporation into complex targets through a wider range of reactions. The ability to form substituted cyclopentyl derivatives and a variety of heterocyclic rings from a single, relatively simple starting material underscores its strategic importance in the design of efficient and convergent synthetic strategies.

Integration into Advanced Synthetic Sequences

While specific examples for this compound are not documented in detail, its structure suggests a primary role as an alkylating agent. In advanced synthetic sequences, it would likely be used to introduce the cyclopentyl(cyano)methyl moiety onto a substrate through nucleophilic substitution (SN2) reactions.

Key reaction classes where this intermediate could be valuable include:

Alkylation of Heterocycles: Nitrogen, oxygen, or sulfur-containing heterocycles could be alkylated to introduce the functionalized cyclopentyl group. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Carbon-Carbon Bond Formation: Reaction with carbanions, such as those derived from malonates or β-ketoesters, would lead to the formation of more complex carbon skeletons.

Synthesis of Pharmaceutical Intermediates: Analogous bromo-compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients. For instance, other bromo-nitrile compounds serve as key building blocks for various therapeutic agents.

The table below illustrates hypothetical, yet chemically plausible, transformations based on the known reactivity of similar α-halo nitriles.

| Reactant (Nucleophile) | Reagent/Conditions | Expected Product Class | Significance |

| Imidazole | NaH, DMF | 1-(Cyclopentyl(cyano)methyl)-1H-imidazole | Introduction of a functionalized side chain to a key heterocycle. |

| Sodium thiophenoxide | ACN, reflux | 2-Cyclopentyl-2-(phenylthio)acetonitrile | Formation of a C-S bond, creating a thioether. |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(cyclopentyl(cyano)methyl)malonate | C-C bond formation, extending the carbon chain for further elaboration. |

This table is illustrative and based on general chemical principles, as specific literature examples for this compound are not available.

Design of Functionally Dense Organic Compounds

The term "functionally dense" refers to molecules that incorporate multiple functional groups in a compact structure. This compound is well-suited for this purpose due to its vicinal bromo and cyano groups, which can be manipulated sequentially or in a single pot to rapidly increase molecular complexity.

Potential strategies for creating functionally dense compounds include:

Sequential Nucleophilic Substitution and Nitrile Hydrolysis: The bromine atom can first be displaced by a nucleophile. Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, yielding a multifunctional cyclopentyl derivative.

Reaction with Bifunctional Nucleophiles: Reacting this compound with a molecule containing two different nucleophilic sites (e.g., an amino alcohol) could lead to cyclization reactions, forming heterocyclic systems incorporating the cyclopentyl ring.

The following table outlines potential reaction pathways to generate functionally dense molecules, based on established chemical transformations of the nitrile and alkyl bromide groups.

| Reaction Sequence | Reagents | Intermediate/Final Product Type | Functional Groups Introduced |

| 1. Substitution2. Nitrile Hydrolysis | 1. NaN3, DMSO2. H2SO4, H2O, heat | 2-Azido-2-cyclopentylacetic acid | Azide, Carboxylic Acid |

| 1. Substitution2. Nitrile Reduction | 1. KCN, EtOH2. LiAlH4, THF | 2-Cyclopentylpropane-1,2-diamine | Two Amine groups |

| Reaction with Ethylenediamine | K2CO3, MeCN | Cyclopentylpiperazin-2-one (hypothetical) | Heterocycle, Amide |

This table represents potential synthetic pathways. Specific yields and reaction conditions would require experimental validation due to the lack of dedicated literature.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insights into molecular structure and dynamics. researchgate.net Its non-destructive and quantitative nature allows for the in-situ study of chemical species, making it invaluable for understanding complex reaction pathways. researchgate.netuvic.ca For 2-Bromo-2-cyclopentylacetonitrile, NMR is essential for initial structural confirmation and would be a powerful tool for detailed mechanistic investigations. While standard ¹H and ¹³C NMR spectra are used for basic characterization mit.edursc.org, more advanced NMR techniques can provide a deeper understanding of its chemical behavior.

Real-time, or in situ, NMR monitoring allows chemists to observe a reaction as it happens directly within the NMR spectrometer. researchgate.net This method provides a continuous stream of data on the concentrations of reactants, intermediates, products, and byproducts over time. magritek.com By tracking the disappearance of signals corresponding to this compound and the appearance of new signals, one can gain a quantitative understanding of the reaction's progress.

Techniques such as ¹H and ¹⁹F NMR can be used sequentially to monitor reactions involving fluorinated compounds, providing a clear window into reaction kinetics without the need for sample workup. magritek.com For a reaction involving this compound, one could monitor the distinct resonances of its protons. For instance, in a study on the photopolymerization of hexyl acrylate, researchers followed the disappearance of vinylic resonances in both ¹H and ¹³C spectra to calculate monomer conversion over time. nih.gov This approach provides high-quality kinetic data and allows for high reproducibility. nih.gov Although specific real-time monitoring studies on this compound are not widely published, the methodology is directly applicable to studying its reactions, such as its participation in cross-coupling processes. mit.edu

A significant advantage of NMR is its ability to detect and characterize transient or low-concentration reaction intermediates that are critical to a reaction mechanism but may be impossible to isolate. rsc.orgresearchgate.netnih.gov Techniques like hyperpolarized NMR can enhance signal sensitivity to detect fleeting intermediates, providing direct evidence for proposed reaction pathways. rsc.orgresearchgate.net The observation of these species helps to build a complete picture of the reaction mechanism.

From real-time monitoring data, detailed kinetic profiles can be constructed. By plotting the concentration of species against time, reaction rates and rate constants can be determined. nih.gov For example, studies on the hydrolysis of certain esters have used both ¹H and ¹⁹F NMR to determine reaction rates and activation energies, highlighting the influence of isotopic substitution on reaction kinetics. rsc.org This level of kinetic analysis is crucial for optimizing reaction conditions to improve yields and selectivity. While detailed kinetic profiles for reactions of this compound are not extensively documented in the literature, the application of these NMR methods would be the standard approach to obtaining such critical mechanistic information.

Mass Spectrometry (MS) for Reaction Progress and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is complementary to NMR, providing data on charged, short-lived, or low-concentration intermediates that may be difficult to detect otherwise. uvic.ca

Pressurized Sample Infusion (PSI) is a simple and effective method for continuously introducing a reacting solution into an electrospray ionization (ESI) mass spectrometer. researchgate.net This technique allows for the real-time monitoring of solution-phase ions in an air- and moisture-free environment, making it ideal for studying sensitive chemical reactions. uvic.caresearchgate.net By applying a slight overpressure of an inert gas (e.g., nitrogen or argon) to the reaction flask, the solution is pushed through capillary tubing directly into the ESI-MS source. researchgate.net

This setup provides continuous feedback on the speciation and abundance of ionic components throughout a reaction. researchgate.net The temporal profiles generated for different ions—reactants, intermediates, and products—offer crucial clues about their roles in the reaction mechanism. researchgate.net While specific PSI-ESI-MS studies on this compound are not prominently featured in the literature, this technique would be highly suitable for monitoring its ionic intermediates in reactions like the Negishi cross-coupling, where organometallic species are involved. mit.edu

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge. nih.govspectroscopyonline.com This capability is particularly valuable for separating isomers, isobars, and conformers, which may be indistinguishable by MS alone. nih.govmdpi.com

There are several types of IMS techniques, including Drift-Time Ion Mobility Spectrometry (DTIMS) and Traveling-Wave Ion Mobility Spectrometry (TWIMS). nih.gov IMS-MS can reduce chemical noise and provide structural information through the measurement of an ion's collision cross-section (CCS). nih.govmdpi.com This technique is powerful for analyzing complex mixtures, such as reaction mixtures where multiple isomers might be formed. spectroscopyonline.com For a chiral compound like this compound, IMS-MS could potentially be used to separate and analyze different stereoisomers or conformers present during a reaction, offering deeper insight into the stereochemical outcome.

Chromatographic Techniques for Separation, Purification, and Purity Analysis

Chromatography encompasses a range of powerful techniques used to separate, identify, and purify the components of a mixture. nih.govrsc.org The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov These methods are indispensable in synthetic chemistry for isolating desired products from complex reaction mixtures and for assessing their purity.

Various chromatographic methods are available, including column chromatography, thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). nih.govresearchgate.net In the context of synthesizing compounds derived from this compound, chromatographic techniques are essential. For example, in the nickel-catalyzed asymmetric Negishi cross-coupling of racemic α-bromonitriles, the resulting product, (R)-2-Cyclopentyl-3-methylene-6-phenylhexanenitrile, was purified using column chromatography with a hexane/ether solvent system. mit.edu

Furthermore, the purity and enantiomeric excess (ee) of the product were determined using specialized chromatographic methods. The ee was analyzed by gas chromatography (GC) on a G-TA column and confirmed by high-performance liquid chromatography (HPLC) using a CHIRALCEL OJ-H column. mit.edu These analyses are critical for validating the success of an asymmetric synthesis.

The selection of a specific chromatographic technique depends on the properties of the compounds to be separated and the scale of the purification. drawellanalytical.com

Column Chromatography is widely used for preparative scale purification of synthetic products. researchgate.netdrawellanalytical.com

Flash Chromatography is a rapid version of column chromatography that uses pressure to speed up the separation, commonly used in organic synthesis labs. drawellanalytical.com

HPLC offers high resolution and is used for both analytical and preparative separations, particularly for determining purity and separating enantiomers with chiral stationary phases. lcms.cz

Gas Chromatography (GC) is suitable for volatile compounds and is often used for purity analysis and determination of enantiomeric excess. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. For this compound, GC separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, [M]+ and [M+2]+, due to the natural isotopic abundance of bromine (79Br and 81Br). docbrown.infodocbrown.infogoogle.com The fragmentation pattern is predictable based on the structure. The weakest bond, C-Br, is prone to cleavage, leading to the loss of a bromine radical and formation of a prominent fragment. docbrown.info Other significant fragmentation pathways include the loss of the cyano radical (•CN) and cleavage of the cyclopentyl ring. miamioh.eduyoutube.com Alpha-cleavage, the breaking of the bond adjacent to the nitrile group, is also a common fragmentation mode for aliphatic nitriles. miamioh.edu

Hypothetical parameters for a GC-MS analysis of this compound are outlined in the table below.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For a moderately nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. elisa-antibody.comlibretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). libretexts.org Less polar compounds, such as the title compound, are retained longer on the column. elisa-antibody.com

Method development would involve optimizing the mobile phase composition to achieve adequate retention and separation from any impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. researchgate.net Detection is commonly performed using a UV detector; the nitrile group provides some UV absorbance that can be monitored for quantification. uminho.pt

The following table outlines a potential set of conditions for an RP-HPLC method for the analysis of this compound.

Infrared (IR) Spectroscopy and Other Vibrational Methods

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. udel.edu The resulting spectrum shows absorption bands that are characteristic of specific bond types.

For this compound, several key absorption bands are expected. The nitrile group (C≡N) gives rise to a sharp, intense absorption in the range of 2260-2220 cm-1. spectroscopyonline.com The C-H bonds of the cyclopentyl ring will produce stretching vibrations in the 3000-2850 cm-1 region. vscht.cz The C-Br bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 690 and 515 cm-1. orgchemboulder.comlibretexts.org The absence of bands for other functional groups, like O-H or C=O, can confirm the purity of the structure. udel.edu

Complementary information can be obtained from other vibrational techniques such as Raman spectroscopy. While IR spectroscopy depends on a change in dipole moment during vibration, Raman spectroscopy relies on a change in polarizability. This makes Raman particularly useful for analyzing symmetric, non-polar bonds that may be weak or inactive in the IR spectrum.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies of 2 Bromo 2 Cyclopentylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are powerful tools for exploring electronic structure and predicting reactivity.

Density Functional Theory (DFT) for Mechanism Prediction

DFT calculations would be employed to investigate the mechanisms of reactions involving 2-Bromo-2-cyclopentylacetonitrile. By mapping the potential energy surface, researchers could identify the most likely reaction pathways, including nucleophilic substitution at the alpha-carbon or elimination reactions. The calculated energies of reactants, products, and intermediates would provide a quantitative measure of the reaction's feasibility.

Transition State Modeling and Energy Profile Analysis

A crucial aspect of mechanistic studies is the identification and characterization of transition states. Transition state modeling allows for the calculation of activation energies, which are key to understanding reaction kinetics. An energy profile analysis, plotting the energy of the system along the reaction coordinate, would visually represent the energetic barriers and the stability of intermediates, offering a complete picture of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations often focus on molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study molecules in a more realistic, condensed-phase environment.

MD simulations would be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation, the influence of the solvent on the molecule's conformation and reactivity could be assessed. This is particularly important for understanding reactions that are sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

Predictive Modeling of Reaction Outcomes and Selectivity

The insights gained from both quantum chemical calculations and molecular dynamics simulations can be used to build predictive models for the outcomes of reactions involving this compound. These models could predict the regioselectivity and stereoselectivity of reactions under different conditions, such as varying temperatures, solvents, or reactants. Such predictive power would be highly valuable for synthetic chemists seeking to optimize reaction conditions and maximize the yield of desired products.

Structure-Reactivity Relationship Investigations

By systematically modifying the structure of this compound in silico (e.g., by changing the cyclopentyl group to other alkyl or aryl groups) and performing the aforementioned computational analyses, a structure-reactivity relationship could be established. This would provide a deeper understanding of how the electronic and steric properties of the molecule influence its reactivity, guiding the design of new molecules with tailored properties.

Emerging Research Frontiers and Prospective Applications

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry to enhance efficiency, safety, and scalability. nih.govdntb.gov.ua Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product quality and yield. mdpi.com This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Modern organic synthesis heavily relies on the development of sophisticated catalytic systems to achieve high levels of selectivity and efficiency. For a molecule like 2-Bromo-2-cyclopentylacetonitrile, which possesses multiple reactive sites, catalysts are crucial for directing reactions to the desired outcome.

Recent breakthroughs in catalysis offer promising avenues for the utilization of α-bromonitriles. A notable example is the use of nickel-based catalysts for stereoconvergent Negishi cross-coupling reactions. mit.edu These systems can couple racemic α-bromonitriles with arylzinc and alkenylzinc reagents to produce secondary nitriles with high enantioselectivity. mit.edu Applying such a system to this compound could enable the asymmetric synthesis of valuable chiral molecules, such as 2-cyclopentyl-2-phenylacetonitrile, a potential building block for pharmaceuticals. google.com

Beyond nickel, other transition metals are being explored for their catalytic activity with nitriles and organobromides. Cobalt complexes have been identified as effective catalysts for [2+2+2] cycloaddition reactions involving nitriles, opening pathways to complex heterocyclic structures. jku.at Similarly, copper- and rhodium-based catalysts are widely used in C-H activation, cross-coupling, and multicomponent reactions that could be adapted for the functionalization of this compound. frontiersin.orgnih.gov The development of ternary nitrides like Co₃Mo₃N has also introduced a new class of highly active catalysts for ammonia (B1221849) synthesis, showcasing the ongoing innovation in catalyst design that may find applications in other areas of chemical synthesis. rsc.org

Table 1: Promising Catalytic Systems for this compound Reactions

| Catalyst System | Reaction Type | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Nickel/Bis(oxazoline) | Asymmetric Negishi Cross-Coupling | Stereoconvergent synthesis of chiral 2-aryl or 2-alkenyl-2-cyclopentylacetonitriles. mit.edu | High enantioselectivity, versatile for C-C bond formation. |

| Cobalt Complexes (e.g., CpCo) | [2+2+2] Cycloaddition | Co-cyclotrimerization with alkynes to form substituted pyridines. jku.at | Atom-economical, rapid construction of complex heterocycles. |

| Copper (I) Iodide | Ullmann C-N Coupling, Multicomponent Reactions | Coupling with N-heterocycles or use in one-pot syntheses. mit.edufrontiersin.org | Inexpensive, versatile, and effective under mild conditions. |

| Rhodium (III) Complexes | C-H Activation/Annulation | Directed synthesis of complex fused-ring systems. nih.gov | High regioselectivity, enables novel bond formations. |

Exploration of Unconventional Reaction Media

The choice of solvent or reaction medium is critical for controlling reaction pathways, influencing yields, and ensuring process safety and sustainability. Research into unconventional reaction media aims to move beyond traditional volatile organic compounds to find greener and more effective alternatives.

For reactions involving this compound, various solvents could be considered. A study on a derivatization reaction with a related bromo-acetophenone compound explored solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). sci-hub.se These polar aprotic solvents can be effective for nucleophilic substitution reactions at the bromine-bearing carbon.

More advanced research focuses on novel media like ionic liquids (ILs). ILs are salts that are liquid at low temperatures and possess negligible vapor pressure, making them environmentally benign alternatives to volatile solvents. They can also act as catalysts or co-catalysts. For example, imidazole-based ionic liquids have been used as a dual catalytic system for the reaction of epoxides with carbon dioxide. aaqr.org The unique properties of ILs could be harnessed to enhance the reactivity and selectivity of transformations involving this compound, potentially enabling reactions that are inefficient in conventional media.

New Methodologies for Highly Selective Functionalization and Derivatization

The synthetic versatility of this compound stems from its two primary functional groups: the bromine atom and the nitrile group. Modern synthetic methodologies allow for the selective transformation of these groups to create a diverse range of derivatives.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for transition-metal-catalyzed cross-coupling reactions. As discussed, nickel-catalyzed Negishi couplings can replace the bromine with aryl or vinyl groups. mit.edu Similarly, palladium-catalyzed reactions like the Suzuki or Sonogashira couplings could be employed to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid (2-bromo-2-cyclopentylacetic acid) or an amide, or it can be reduced to a primary amine. nih.govmdma.ch Furthermore, the carbon atom adjacent to the nitrile group (the α-carbon) can be deprotonated to form a carbanion, which can then react with various electrophiles. For instance, the alkylation of chloroacetonitrile (B46850) with organoboranes under the influence of a sterically hindered base provides a route to functionalized nitriles. mdma.ch This suggests that this compound itself could potentially undergo further α-functionalization under specific conditions.

Recent research has also highlighted the potential for halo-nitrile compounds to act as building blocks for more complex structures. In one study, the reaction of β,β-dicyanostyrene with N-bromosuccinimide in methanol (B129727) did not yield the expected product but instead formed a vicinal bromoether, demonstrating an unexpected reaction pathway that adds both bromine and an ether group across a double bond. mdpi.com Such novel transformations expand the toolkit for derivatizing molecules containing the α-bromo-nitrile motif.

Table 2: Potential Derivatization Reactions of this compound

| Target Functional Group | Reagent(s) | Reaction Type | Resulting Compound Class |

|---|---|---|---|

| Bromine | Arylboronic acid, Pd catalyst | Suzuki Coupling | 2-Aryl-2-cyclopentylacetonitriles |

| Bromine | Organozinc reagent, Ni catalyst | Negishi Coupling | 2-Aryl/Alkenyl-2-cyclopentylacetonitriles mit.edu |

| Bromine | Alcohol, Base | Nucleophilic Substitution | 2-Alkoxy-2-cyclopentylacetonitriles |

| Nitrile | H₂O, H⁺ or OH⁻ | Hydrolysis | 2-Bromo-2-cyclopentylacetic acid or amide nih.gov |

| Nitrile | LiAlH₄ or H₂, Catalyst | Reduction | 2-Bromo-2-cyclopentylmethanamine |

| Both | Azide (NaN₃) followed by Cycloaddition | Nucleophilic Substitution then Click Chemistry | Tetrazole derivatives |

Potential Role in Advanced Materials Science or Specialized Chemical Industries

While direct applications of this compound in materials science are not yet established, its structural features suggest potential as a precursor in several advanced fields. The combination of a flexible cyclopentyl ring, a polar nitrile group, and a reactive bromine atom makes it a versatile building block.

In materials science, nitrile-containing compounds are used in the synthesis of polymers and functional materials. The nitrile group can enhance thermal stability and polarity. The cyclopentyl moiety could impart specific solubility characteristics or influence the morphology of liquid crystals. The bromine atom is a key feature for synthesizing conjugated materials used in organic electronics, as it allows for the construction of larger molecular systems via cross-coupling reactions. For example, 2-bromobiphenyl (B48390) is a known specialty chemical intermediate. sararesearch.com

In other specialized chemical industries, related nitrile compounds have found use as fragrances. For example, 2-cyclohexyliden-2-phenyl acetonitrile and its analogs are valued for their odoriferous properties. google.com The unique combination of the cyclopentyl and nitrile groups in this compound could lead to derivatives with novel sensory characteristics. Furthermore, its role as a synthetic intermediate could extend to the pharmaceutical industry, where α-substituted cyclopentane (B165970) rings are present in various biologically active molecules. google.com The compound's versatility makes it a candidate for inclusion in chemical libraries used for drug discovery and the development of new agrochemicals.

Q & A

Q. Can computational models predict the reactivity of this compound in multicomponent reactions?

- Methodology : Employ molecular docking or MD simulations to assess steric/electronic compatibility with partners (e.g., azides, amines). Validate predictions via Huisgen cycloaddition or Ugi reactions , analyzing regioselectivity via LC-MS .